3-(1H-imidazol-4-yl)pyridine dihydrobromide

Histamine receptor pharmacology H3 receptor agonist H4 receptor agonist

Dual H3/H4 agonist (Ki=0.3nM H3; 2.7nM H4) for CNS-penetrant pharmacology. Validated in vivo at 5mg/kg i.p. with 50% hypothalamic histamine reduction. Essential for studies requiring concurrent H3/H4 engagement vs selective agonists. High aqueous solubility salt form.

Molecular Formula C8H9Br2N3
Molecular Weight 306.99 g/mol
CAS No. 859931-94-5
Cat. No. B6610950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-4-yl)pyridine dihydrobromide
CAS859931-94-5
Molecular FormulaC8H9Br2N3
Molecular Weight306.99 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CN2.Br.Br
InChIInChI=1S/C8H7N3.2BrH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H
InChIKeyCRMIRPKGCDOWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-imidazol-4-yl)pyridine Dihydrobromide (CAS 859931-94-5) for Research Procurement: What Makes This Compound Distinct


3-(1H-imidazol-4-yl)pyridine dihydrobromide (CAS 859931-94-5), commonly known as immepip dihydrobromide, is a synthetic organic compound that functions as a high-affinity agonist at histamine H3 and H4 receptors [1]. It is the dihydrobromide salt form of the active species immepip, providing enhanced aqueous solubility for biological assays [2]. The compound is recognized as a standard H3 receptor agonist in pharmacological research and is centrally active following systemic administration [1].

Why 3-(1H-imidazol-4-yl)pyridine Dihydrobromide Cannot Be Readily Substituted in Histamine Receptor Research


Histamine H3 and H4 receptor agonists within the imidazole-containing class exhibit substantial variability in receptor subtype selectivity profiles, which directly impacts experimental outcomes and data interpretation [1]. Subtle structural modifications—such as N-methylation, ring saturation, or pyridine positional isomerism—produce compounds with selectivity ratios that differ by orders of magnitude, ranging from dual H3/H4 activity to >10,000-fold selectivity for a single subtype [2]. Consequently, substituting one imidazole-based agonist for another without verifying the precise selectivity profile can confound pharmacological studies, particularly when dissecting the distinct functional roles of H3 versus H4 receptors in vivo [1].

3-(1H-imidazol-4-yl)pyridine Dihydrobromide: Quantitative Comparator Evidence for Procurement Decisions


H3/H4 Receptor Affinity Profile of Immepip Dihydrobromide Versus Selective Analogs

Immepip dihydrobromide demonstrates a dual H3/H4 agonist profile with Ki values of 0.3 nM at H3 receptors and 2.7 nM at H4 receptors, yielding an H3:H4 selectivity ratio of approximately 9-fold [1]. In contrast, the N-methyl-substituted analog methimepip exhibits a 2000-fold selectivity for H3 over H4 (pKi = 9.0 at H3, with >10,000-fold selectivity over H1 and H2 receptors) [2]. The 4-pyridinyl analog immethridine displays a 300-fold selectivity for H3 over H4 (pKi = 9.07 at H3) [3]. Conversely, the selective H4 agonist VUF 8430 dihydrobromide shows a Ki of 31.6 nM at H4, with substantially weaker H3 affinity (Ki = 1 µM) [4].

Histamine receptor pharmacology H3 receptor agonist H4 receptor agonist Radioligand binding Receptor selectivity

Functional Divergence in Gastric Mucosal Defense: Immepip Versus Selective H3 Agonists

In a rat model of gastric mucosal injury induced by 0.6 N HCl, immepip dihydrobromide produces a functional outcome opposite to that of selective H3 agonists. The mixed H3/H4 agonist immepip induces a significant aggravation of HCl-induced gastric damage—an effect prevented by the H4 antagonist JNJ7777120—whereas the selective H3 agonists immethridine and methimepip significantly reduce lesion severity, producing 66% and 48% inhibition, respectively [1]. This divergent outcome in an intact physiological system demonstrates that receptor selectivity differences measured in vitro translate to functionally opposing in vivo effects.

Gastrointestinal pharmacology In vivo efficacy Gastric mucosal defense HCl-induced lesions Functional antagonism

Central Nervous System Activity: In Vivo Histamine Release Modulation by Immepip

Immepip dihydrobromide demonstrates quantifiable, concentration-dependent modulation of neuronal histamine release in the rat hypothalamus following both local and systemic administration [1]. Intrahypothalamic perfusion with immepip at concentrations of 1 nM and 10 nM reduces histamine release to 75% and 35% of basal levels, respectively [1]. Peripheral intraperitoneal injection of immepip (5 mg/kg) produces a sustained 50% decrease in hypothalamic histamine release, confirming that the compound readily crosses the blood-brain barrier [1]. This central activity profile distinguishes immepip from certain peripherally restricted H3/H4 ligands.

Neuropharmacology In vivo microdialysis Blood-brain barrier penetration Histamine release Hypothalamic function

Eosinophil Functional Response: Immepip EC50 Value in Shape Change Assay

Immepip dihydrobromide induces eosinophil shape change—a functional readout of H4 receptor activation relevant to allergic inflammation and immune cell chemotaxis—with an EC50 of 25 nM [1]. For context, the selective H4 agonist VUF 8430 dihydrobromide exhibits an EC50 of 50 nM in comparable functional assays [2], indicating that immepip is approximately twice as potent in this H4-mediated functional response despite being primarily characterized as an H3/H4 dual agonist.

Immunopharmacology Eosinophil function H4 receptor signaling Shape change assay Allergic inflammation

Validated Research Applications for 3-(1H-imidazol-4-yl)pyridine Dihydrobromide Based on Published Evidence


Dual H3/H4 Receptor Activation Studies in Immunopharmacology and Neuroimmunology

When an experimental design requires concurrent engagement of both histamine H3 and H4 receptors, immepip dihydrobromide serves as the appropriate tool compound. Its Ki values of 0.3 nM (H3) and 2.7 nM (H4) [1] provide high-affinity activation of both subtypes, in contrast to selective agonists such as methimepip (2000-fold H3-selective) [2] or VUF 8430 (H4-selective with Ki = 31.6 nM) [3]. This dual activity is particularly relevant for studies examining potential H3/H4 receptor crosstalk or investigating disease states where both receptors are implicated, such as certain inflammatory or pruritic conditions.

Central Nervous System Histamine Modulation and Blood-Brain Barrier Penetration Studies

For neuroscience investigations requiring a centrally active H3/H4 agonist with documented in vivo efficacy, immepip dihydrobromide provides a validated reference compound. Following systemic administration (5 mg/kg i.p.), immepip produces a sustained 50% reduction in hypothalamic histamine release [4], confirming blood-brain barrier penetration and functional central engagement. This contrasts with some H3/H4 ligands that may be peripherally restricted or lack documented CNS bioavailability.

Comparative Pharmacology Studies of H3/H4 Subtype Functional Divergence

Immepip dihydrobromide is an essential comparator for studies investigating the functional divergence between H3 and H4 receptor signaling pathways. As demonstrated in gastric mucosal defense models, immepip (dual H3/H4 agonist) produces lesion aggravation, whereas selective H3 agonists such as immethridine (66% inhibition) and methimepip (48% inhibition) confer protection [5]. Inclusion of immepip alongside subtype-selective agonists enables researchers to dissect the relative contributions of H3 versus H4 receptor activation to net physiological outcomes.

Eosinophil Biology and H4-Mediated Allergic Inflammation Research

In studies focused on eosinophil function and H4 receptor-mediated signaling in allergic inflammation, immepip dihydrobromide offers a tool with defined functional potency (EC50 = 25 nM in eosinophil shape change assay) [1]. When H3 receptor co-activation is either acceptable or desired—such as in models where both receptor subtypes contribute to immune cell recruitment—immepip provides a distinct pharmacological profile versus purely H4-selective agonists like VUF 8430 (EC50 = 50 nM) [3].

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